molecular formula C23H20N4O2 B3928191 4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide

4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide

Cat. No.: B3928191
M. Wt: 384.4 g/mol
InChI Key: RXPBSTAZDZUSMK-UHFFFAOYSA-N
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Description

4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide is a complex organic compound that belongs to the class of phthalazine derivatives. Phthalazines are known for their significant biological activities and pharmacological properties.

Mechanism of Action

Target of Action

The primary target of CDS1_001917, also known as Oprea1_041884, Oprea1_649011, ChemDiv1_008317, DivK1c_002957, or 4-{4-[(2-hydroxyphenyl)amino]-1-phthalazinyl}-N,N-dimethylbenzamide, is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis .

Mode of Action

CDS1_001917 inhibits the CDS1 enzyme by binding to its active site . This prevents CDS1 from catalyzing its natural substrate, phosphatidic acid . The inhibition of this enzyme disrupts the phosphatidylinositol signaling pathway, which is implicated in various cellular processes including cell growth, proliferation, and metabolism .

Biochemical Pathways

The inhibition of CDS1 disrupts the production of phosphatidylinositol, a phospholipid integral to cell membrane structure and function . This disruption affects various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) . These molecules are pivotal in the regulation of numerous cellular functions, including those mediated by the PI3K / Akt pathway, a critical axis involved in cell survival and proliferation .

Result of Action

The inhibition of CDS1 by CDS1_001917 leads to a decrease in cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . This can have downstream effects on various cellular processes, potentially leading to therapeutic benefits in various diseases . For instance, in cancer treatment, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, researchers hope to curb these oncogenic signals, thereby suppressing tumor growth and potentially enhancing the efficacy of existing cancer therapies .

Biochemical Analysis

Biochemical Properties

CDS1_001917 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, CDS1_001917 is associated with the synthesis of CDP-diacylglycerol (CDP-DAG), a critical intermediate in the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol . The compound is also involved in the regulation of phosphoinositide levels during phospholipase C (PLC) signaling .

Cellular Effects

CDS1_001917 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that CDS1_001917 is essential for cell survival, particularly in mesenchymal-like cancers, which express low levels of CDS1 .

Molecular Mechanism

The mechanism of action of CDS1_001917 is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, CDS1_001917 catalyzes the conversion of phosphatidic acid (PA) to CDP-DAG, an essential intermediate in the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol .

Dosage Effects in Animal Models

The effects of CDS1_001917 vary with different dosages in animal models Understanding these dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is crucial for determining safe and effective therapeutic applications

Metabolic Pathways

CDS1_001917 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, CDS1_001917 is involved in the synthesis of CDP-DAG, a key intermediate in the phospholipid biosynthesis pathways in cells .

Transport and Distribution

The transport and distribution of CDS1_001917 within cells and tissues are crucial aspects of its function. It could interact with various transporters or binding proteins, and its localization or accumulation could be affected

Subcellular Localization

The subcellular localization of CDS1_001917 and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups.

Properties

IUPAC Name

4-[4-(2-hydroxyanilino)phthalazin-1-yl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-27(2)23(29)16-13-11-15(12-14-16)21-17-7-3-4-8-18(17)22(26-25-21)24-19-9-5-6-10-20(19)28/h3-14,28H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPBSTAZDZUSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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